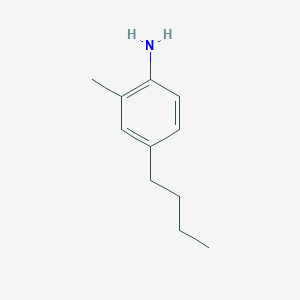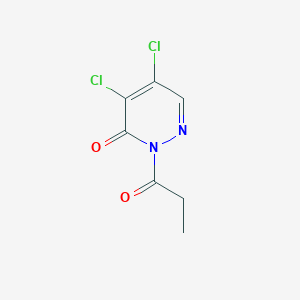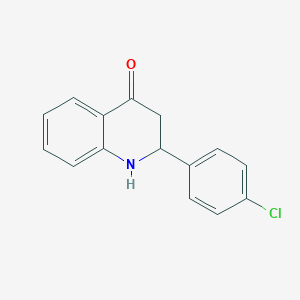
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It is a bioactive molecule that has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes, including cell proliferation, differentiation, and survival.
生化和生理效应
The biochemical and physiological effects of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one are diverse. The compound has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the activity of protein kinases. It has also been found to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its diverse range of activities. The compound has been reported to exhibit anticancer, antifungal, antimicrobial, anti-inflammatory, and antioxidant activities, making it a versatile molecule for various research applications. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
未来方向
There are several future directions for the research on 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the potential applications of this compound is in the development of novel anticancer drugs. The compound has been shown to induce apoptosis in cancer cells and inhibit the activity of protein kinases, which are key targets for cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical settings. Another future direction is in the development of novel antimicrobial agents. The compound has been reported to exhibit antimicrobial activity against various pathogens, including bacteria and fungi. Further studies are needed to determine the mechanism of action of this compound and its potential use in the treatment of infectious diseases.
合成方法
The synthesis of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved by using various methods. One of the most commonly used methods is the Povarov reaction. This reaction involves the condensation of an aniline, an aldehyde, and an alkene or alkyne in the presence of a Lewis acid catalyst. Other methods include the Friedlander synthesis, the Skraup synthesis, and the Bischler-Napieralski reaction.
科学研究应用
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes. The compound has been found to inhibit the activity of several protein kinases, including EGFR, VEGFR, and PDGFR.
属性
CAS 编号 |
147463-98-7 |
|---|---|
产品名称 |
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one |
分子式 |
C15H12ClNO |
分子量 |
257.71 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
InChI 键 |
MNTVARPFUBYZFP-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



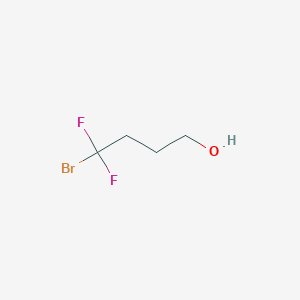
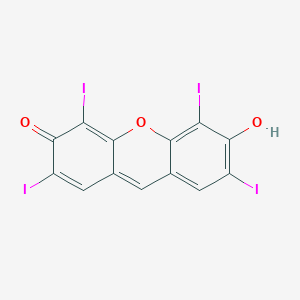
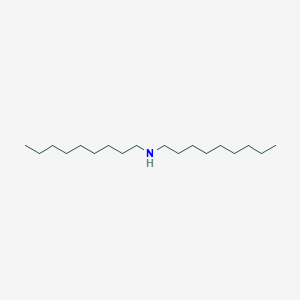

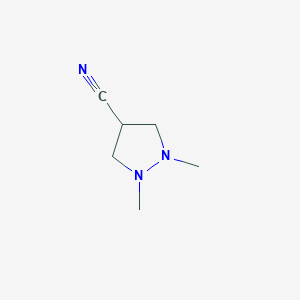
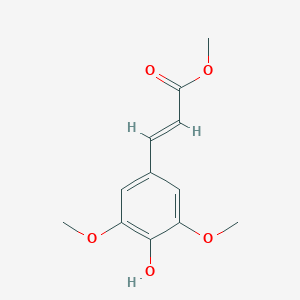
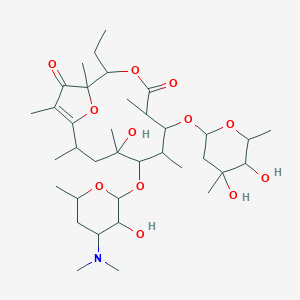
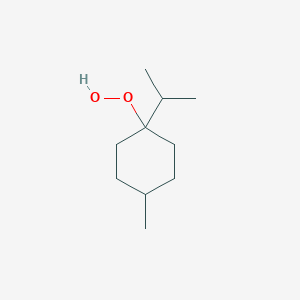
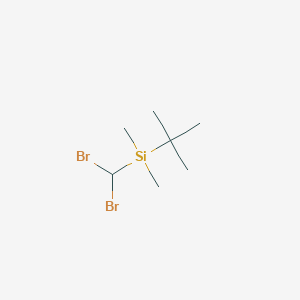


![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
